4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde
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Overview
Description
4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde is an organic compound with a complex structure that includes a benzyl ether, a bromine atom, and a hydroxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde typically involves the bromination of 4-(Benzyloxy)-2-hydroxybenzaldehyde. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products
Oxidation: 4-(Benzyloxy)-5-bromo-2-hydroxybenzoic acid.
Reduction: 4-(Benzyloxy)-5-bromo-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or cellular components, leading to various effects. For example, its antimicrobial activity could be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde can be compared with other similar compounds, such as:
4-(Benzyloxy)-2-hydroxybenzaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(Benzyloxy)-3-methoxybenzaldehyde:
4-(Benzyloxy)phenol:
The presence of the bromine atom in this compound makes it unique, as it can participate in specific substitution reactions that are not possible with its non-brominated counterparts.
Properties
Molecular Formula |
C14H11BrO3 |
---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11BrO3/c15-12-6-11(8-16)13(17)7-14(12)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
InChI Key |
HNVYYEYFXFUEPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C=O)Br |
Origin of Product |
United States |
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